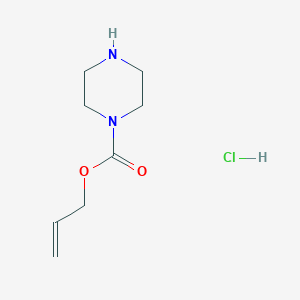

Allyl piperazine-1-carboxylate hydrochloride

Description

Allyl piperazine-1-carboxylate hydrochloride is a piperazine derivative where the carboxylate group is esterified with an allyl moiety, followed by conversion to its hydrochloride salt. This compound is structurally characterized by a six-membered piperazine ring substituted at the 1-position with an allyloxycarbonyl group (CH₂=CHCH₂-O-CO-) and a chloride counterion. It is commonly employed as an intermediate in organic synthesis and pharmaceutical research due to its reactive allyl group, which enables further functionalization through cross-coupling or deprotection reactions .

Properties

IUPAC Name |

prop-2-enyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c1-2-7-12-8(11)10-5-3-9-4-6-10;/h2,9H,1,3-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYXSELQKMCPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves activating piperazine-1-carboxylic acid using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) . The activated intermediate reacts with allyl alcohol to form the ester bond.

Key Steps :

-

Activation : The carboxylic acid reacts with DCC/EDCI in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), forming an O-acylisourea intermediate.

-

Nucleophilic Attack : Allyl alcohol displaces the leaving group, yielding allyl piperazine-1-carboxylate.

-

Hydrochloride Formation : The product is treated with hydrogen chloride (HCl) gas or aqueous HCl to form the hydrochloride salt.

Optimization Insights

-

Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the intermediate.

-

Stoichiometry : A 1:1.2 molar ratio of acid to allyl alcohol minimizes side products (e.g., di-allylated piperazine).

-

Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by acting as a nucleophilic catalyst.

Table 1: Comparative Performance of Carbodiimide Agents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC | DMF | 25 | 72 | 89 |

| EDCI | THF | 0–25 | 68 | 92 |

N-Acylation via Allyl Chloroformate

Procedure and Industrial Relevance

Piperazine reacts directly with allyl chloroformate in a one-step acylation, bypassing the need for pre-activated intermediates. This method is favored for scalability due to its simplicity.

Reaction Scheme :

Critical Parameters :

Yield Enhancement Strategies

-

Excess Piperazine : A 2:1 molar ratio of piperazine to allyl chloroformate ensures mono-acylation, achieving yields up to 85%.

-

Catalytic DMAP : Addition of 5 mol% DMAP reduces reaction time from 12 h to 4 h.

Acyl Chloride Intermediate Route

Thionyl Chloride Activation

Piperazine-1-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) , which subsequently reacts with allyl alcohol.

Advantages :

-

High reactivity of acyl chloride enables rapid esterification at room temperature.

-

Byproduct Management : Gaseous SO₂ and HCl are easily removed under vacuum, simplifying purification.

Challenges :

-

Moisture sensitivity necessitates strict anhydrous conditions.

-

Corrosive reagents require specialized equipment for industrial-scale production.

Table 2: Reaction Conditions for Acyl Chloride Method

| Parameter | Value |

|---|---|

| SOCl₂ Equivalents | 1.5 |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2 h |

| Yield | 78% |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to improve heat transfer and mixing efficiency. Key benefits include:

Chemical Reactions Analysis

Types of Reactions

Allyl piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield an epoxide or an aldehyde, while reduction can produce an alcohol .

Scientific Research Applications

Chemical Properties and Structure

Allyl piperazine-1-carboxylate hydrochloride has the molecular formula C₈H₁₅ClN₂O₂ and a molecular weight of 206.67 g/mol. Its structure features a piperazine ring, which is known for enhancing the pharmacokinetic properties of drugs due to its hydrophilic nature and ability to interact with biological targets effectively .

Drug Development

APCH is primarily utilized in the development of various therapeutic agents, particularly those targeting neurological disorders and cancer. The piperazine moiety is instrumental in optimizing drug candidates for better solubility and bioavailability. For instance, compounds derived from APCH have shown promise as inhibitors of cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation and have been implicated in cancer progression .

Case Study: CDK Inhibitors

- Compounds : Ribociclib, Abemaciclib

- Mechanism : APCH derivatives interact with CDK4/6, demonstrating selectivity over other kinases.

- Outcome : These compounds have been approved for treating metastatic breast cancer, showcasing the potential of APCH in oncology .

Antimicrobial Activity

Research indicates that derivatives of APCH exhibit significant antibacterial properties. For example, studies have evaluated various piperazine-based compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives possess potent activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of APCH Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound 11k | Pseudomonas aeruginosa | High |

| Compound 11c | Staphylococcus aureus | Moderate |

| Compound 11d | Escherichia coli | Low |

Synthetic Approaches

The synthesis of this compound typically involves alkylation reactions where piperazine is reacted with allyl halides under basic conditions. This method allows for the efficient production of the compound, which can then be modified to enhance its pharmacological properties .

Research Insights and Findings

Recent studies have focused on the design and synthesis of novel piperazine derivatives that leverage the structural characteristics of APCH. For instance, modifications to the carboxylate group have been explored to improve binding affinity to target enzymes such as COX-2, which is relevant in pain management therapies .

Case Study: Docking Studies

- Objective : To assess binding affinity to COX-2.

- Findings : Certain derivatives showed strong interactions at the active site, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of allyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 187265-32-3 .

- Purity : Typically ≥98% .

- Molecular Formula : Estimated as C₈H₁₃ClN₂O₂ (based on analogous structures in and ).

- Applications : Used in drug discovery for coupling reactions, antimicrobial agent development, and as a scaffold for iminium ion catalysis .

Comparison with Similar Piperazine-1-Carboxylate Derivatives

Reactivity and Functional Group Impact

- Allyl Group : The allyl moiety in allyl piperazine-1-carboxylate HCl allows participation in Heck reactions or radical additions , distinguishing it from benzyl or ethyl derivatives .

- Benzyl Group : Benzyl derivatives exhibit higher lipophilicity, enhancing membrane permeability in drug candidates .

- tert-Butyl Group : Provides steric protection for amines, facilitating selective deprotection in multistep syntheses .

Biological Activity

Allyl piperazine-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is derived from piperazine, a well-known heterocyclic compound. Its structure can be represented as follows:

This compound features an allyl group attached to the piperazine ring, which is believed to play a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It can modulate the activity of neurotransmitter receptors and enzymes, influencing numerous physiological processes. Notably, piperazine derivatives are known to exhibit interactions with serotonin and dopamine receptors, which may contribute to their pharmacological effects .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate that the compound has the potential to serve as an effective antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A notable study evaluated its cytotoxic effects on human lung cancer cell lines (NCI-H460). The results are summarized in the following table:

| Compound | IC50 (nM) | Effect |

|---|---|---|

| Allyl piperazine-1-carboxylate | 5.38 | Significant cytotoxicity |

| Control (Doxorubicin) | 0.5 | Standard reference |

The compound demonstrated potent cytotoxic activity at nanomolar concentrations, suggesting that it could be developed into a therapeutic agent for lung cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a study published in 2024, researchers tested this compound against multidrug-resistant strains of bacteria. The results indicated that the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Properties

Another investigation focused on the compound's effect on tumor growth in vivo. Mice bearing transplanted tumors were treated with this compound at a dosage of 4 mg/kg. The study found a tumor inhibition rate of approximately 65%, highlighting its potential as an anticancer agent .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound possesses favorable stability in plasma and exhibits a moderate clearance rate in liver microsomes. These characteristics suggest a promising safety profile for further development as a pharmaceutical agent .

Q & A

Q. What are the standard synthetic routes for preparing allyl piperazine-1-carboxylate hydrochloride, and how is purity ensured?

The compound is typically synthesized via alkylation of piperazine with allyl chloroformate, followed by hydrochloric acid salt formation. Purification often involves recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Critical quality control steps include HPLC analysis (C18 column, UV detection at 254 nm) and NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- 1H/13C NMR : To verify the allyl group (δ 5.8–5.2 ppm for vinyl protons) and piperazine backbone (δ 3.4–3.1 ppm for N-CH2).

- Mass Spectrometry (ESI-MS) : Expected [M+H]+ ion at m/z 219.1 (hydrochloride salt).

- X-ray Crystallography : For definitive confirmation of stereochemistry and hydrogen bonding patterns, though this requires high-purity crystals .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

this compound is highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate decomposition at temperatures >80°C or under prolonged exposure to light. Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can stereochemical variations in piperazine derivatives impact biological activity, and what methods optimize enantioselective synthesis?

The (S)-enantiomer of related piperazine derivatives shows enhanced binding to serotonin receptors (e.g., 5-HT1A) due to spatial compatibility with hydrophobic binding pockets. Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. What strategies resolve contradictory data in reaction yields or byproduct formation during scale-up?

Contradictions often arise from variations in reaction kinetics or impurity profiles. Mitigation approaches include:

- Design of Experiments (DoE) : Optimize parameters like temperature, solvent polarity, and stoichiometry.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct Identification : LC-MS/MS can detect low-abundance impurities (e.g., N-allyl degradation products) .

Q. How do researchers design assays to evaluate the compound’s interaction with neurological targets?

- Radioligand Binding Assays : Use 3H-labeled serotonin or dopamine analogs to measure affinity (Ki) in transfected HEK293 cells.

- Functional Assays : cAMP accumulation or calcium flux assays to assess G-protein coupling efficacy.

- Molecular Dynamics Simulations : Predict binding modes using homology models of target receptors .

Methodological Considerations

Q. What analytical techniques differentiate this compound from structurally similar impurities?

- HPLC-DAD : A gradient elution (5%→95% acetonitrile in 0.1% TFA) separates it from des-allyl or N-oxidized byproducts.

- Tandem MS/MS : Characterize fragmentation patterns (e.g., loss of HCl or allyl group at m/z 183.1) .

Q. How can reaction conditions be modified to enhance yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.